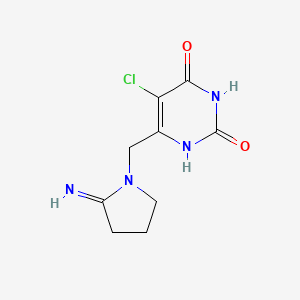

Tipiracil

Description

Properties

IUPAC Name |

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4O2/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11/h11H,1-4H2,(H2,12,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHMKNYGKVVGCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025833 | |

| Record name | Tipiracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183204-74-2 | |

| Record name | Tipiracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183204-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tipiracil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183204742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tipiracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tipiracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIPIRACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGO10K751P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

245ºC (decomposition) | |

| Record name | Tipiracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Tipiracil's Mechanism of Action as a Thymidine Phosphorylase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tipiracil is a potent inhibitor of thymidine phosphorylase (TP), a critical enzyme in the pyrimidine salvage pathway. In oncology, this compound is a key component of the combination drug trifluridine/tipiracil (Lonsurf®), where its primary role is to prevent the metabolic degradation of the cytotoxic agent trifluridine. This guide provides an in-depth technical overview of the mechanism of action of this compound, focusing on its role as a TP inhibitor. It includes a summary of its inhibitory kinetics, the structural basis of its interaction with TP, and its impact on trifluridine's pharmacokinetics. Furthermore, this document details relevant experimental protocols and explores the secondary anti-angiogenic effects of this compound.

Introduction

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[1] In the context of cancer therapy, TP plays a crucial role in the catabolism of fluoropyrimidine drugs, such as trifluridine (FTD). The rapid degradation of FTD by TP in the liver and gastrointestinal tract significantly limits its oral bioavailability and anti-tumor efficacy.[2]

This compound (TPI) is a uracil derivative designed to specifically inhibit TP.[3] By blocking the first-pass metabolism of FTD, this compound dramatically increases its systemic exposure, thereby enhancing its cytotoxic effects.[2] The combination of FTD and TPI, in a molar ratio of 1:0.5, has been approved for the treatment of metastatic colorectal cancer and gastric cancer.[4] This guide delves into the core mechanisms underpinning this compound's therapeutic utility.

Mechanism of Action of this compound

Primary Mechanism: Inhibition of Thymidine Phosphorylase

The principal mechanism of action of this compound is the potent and selective inhibition of thymidine phosphorylase.[5] By binding to the active site of TP, this compound prevents the enzymatic conversion of trifluridine to its inactive metabolite, 5-trifluoromethyluracil (FTY).[4] This inhibition leads to a substantial increase in the bioavailability and systemic concentration of trifluridine, allowing it to be effectively incorporated into the DNA of cancer cells, leading to DNA dysfunction and cell death.[2]

Structural Basis of Inhibition

The crystal structure of human thymidine phosphorylase in complex with a small molecule inhibitor analogous to this compound (PDB ID: 1UOU) provides insight into the structural basis of its inhibitory activity.[6] this compound acts as a competitive inhibitor, binding to the thymidine binding site of the enzyme.[7] The uracil ring of this compound occupies the same position as the pyrimidine ring of the natural substrate, thymidine. The inhibitor's structure appears to mimic the transition state of the substrate, which contributes to its high binding affinity and potent inhibitory effect.[6] This structural understanding forms a basis for the rational design of novel TP inhibitors.

Signaling Pathway of Trifluridine Metabolism and this compound's Intervention

The following diagram illustrates the metabolic pathway of trifluridine and the critical role of this compound in preventing its degradation.

Secondary Mechanism: Anti-Angiogenic Effects

Thymidine phosphorylase is identical to platelet-derived endothelial cell growth factor (PD-ECGF), a protein that promotes angiogenesis.[1] By inhibiting TP, this compound may also exert anti-angiogenic effects, thereby contributing to its overall anti-tumor activity.[4] This inhibition can potentially reduce the formation of new blood vessels that supply nutrients to the tumor, hindering its growth and metastasis. While this is considered a secondary mechanism, it represents an area of active research.

The potential anti-angiogenic signaling pathway influenced by this compound is depicted below.

Quantitative Data

Inhibitory Potency of this compound against Thymidine Phosphorylase

The following table summarizes the in vitro inhibitory potency of this compound against thymidine phosphorylase.

| Parameter | Value | Reference |

| IC50 | 0.014 ± 0.002 µM | [8] |

| IC50 | 20.0 nM, 35.0 nM | [9] |

| Ki | 17.0 nM, 20.0 nM | [9] |

Pharmacokinetic Parameters of Trifluridine and this compound

The co-administration of this compound significantly alters the pharmacokinetics of trifluridine. The following table presents key pharmacokinetic parameters from clinical studies.

| Parameter | Trifluridine (FTD) Alone | FTD with this compound (TPI) | This compound (TPI) | Reference |

| Cmax (ng/mL) | 96 | 2155 - 3019.5 | 49.4 - 60.0 | [10][11] |

| AUC0-t (ng·h/mL) | - | 7796.6 - 18181.3 | 247.3 - 250.7 | [11] |

| Tmax (h) | - | 1 - 2 | 2 - 4 | [11] |

| t1/2 (h) | - | - | 2.1 - 2.4 | [4] |

Note: Values can vary depending on the study population and dosing regimen.

Experimental Protocols

Thymidine Phosphorylase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of compounds against thymidine phosphorylase.

Materials:

-

Recombinant human or E. coli thymidine phosphorylase

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

Thymidine (substrate)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer capable of reading at 290 nm

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing:

-

150 µL of potassium phosphate buffer

-

20 µL of thymidine phosphorylase solution (e.g., 0.058 units/well)

-

10 µL of the test compound at various concentrations (or DMSO for control).[8]

-

-

Incubate the plate at 30°C for 10 minutes.[8]

-

Initiate the reaction by adding 20 µL of 1.5 mM thymidine to each well.[8]

-

Immediately measure the change in absorbance at 290 nm over time (e.g., for 10 minutes) using a microplate reader. The decrease in absorbance corresponds to the conversion of thymidine to thymine.[8]

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow Diagram:

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of trifluridine/tipiracil in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude mice)

-

Human cancer cell line (e.g., colorectal or gastric cancer)

-

Trifluridine/tipiracil formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant human tumor cells into the flank of the immunodeficient mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer trifluridine/tipiracil orally at a specified dose and schedule (e.g., 200 mg/kg/day for 5 consecutive days followed by 2 days of rest).

-

Administer the vehicle control to the control group following the same schedule.

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Compare the tumor growth inhibition between the treatment and control groups to evaluate efficacy.

Conclusion

This compound's primary mechanism of action as a potent thymidine phosphorylase inhibitor is fundamental to its clinical efficacy in combination with trifluridine. By preventing the rapid degradation of trifluridine, this compound significantly enhances its anti-tumor activity. The structural basis of this inhibition is well-characterized, providing a foundation for future drug development. Furthermore, the potential secondary anti-angiogenic effects of this compound offer an additional avenue for its therapeutic benefit. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of oncology. A thorough understanding of this compound's mechanism of action is crucial for optimizing its clinical use and exploring its potential in novel therapeutic combinations.

References

- 1. tga.gov.au [tga.gov.au]

- 2. How LONSURF® Works | Mechanism of Action [lonsurfhcp.com]

- 3. rcsb.org [rcsb.org]

- 4. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. d-nb.info [d-nb.info]

- 10. Pharmacokinetics, Safety, and Preliminary Efficacy of Oral Trifluridine/Tipiracil in Chinese Patients with Solid Tumors: A Phase 1b, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wwPDB: pdb_00004xr5 [wwpdb.org]

The Gatekeeper: How Tipiracil Optimizes Trifluridine Bioavailability for Enhanced Anti-Cancer Efficacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oral fixed-dose combination of trifluridine and tipiracil represents a significant advancement in the treatment of refractory metastatic colorectal and gastric cancers. Trifluridine, a thymidine-based nucleoside analog, is the cytotoxic component, but its efficacy when administered alone is severely limited by rapid metabolism. This technical guide delves into the pivotal role of this compound, a potent thymidine phosphorylase inhibitor, in overcoming this limitation. By preventing the first-pass metabolism of trifluridine, this compound dramatically enhances its bioavailability, leading to sustained systemic exposure and improved anti-tumor activity. This document provides a comprehensive overview of the mechanism of action, detailed pharmacokinetic data, experimental protocols for analysis, and visual representations of the underlying processes to fully elucidate the synergistic relationship between these two compounds.

Introduction

Trifluridine (FTD) exerts its cytotoxic effects through incorporation into DNA, leading to DNA dysfunction and inhibition of tumor cell proliferation.[1] However, when administered orally, trifluridine is extensively metabolized in the liver and gastrointestinal tract by the enzyme thymidine phosphorylase (TP) into an inactive metabolite, 5-trifluoromethyluracil (FTY).[2][3] This rapid degradation results in low systemic bioavailability, hindering its therapeutic potential.

This compound (TPI) is a potent inhibitor of thymidine phosphorylase.[4] Its co-administration with trifluridine is a strategic approach to protect trifluridine from enzymatic degradation, thereby increasing its oral bioavailability and ensuring that therapeutic concentrations reach the tumor.[2][5] The combination, available as the oral agent TAS-102, is formulated in a 1:0.5 molar ratio of trifluridine to this compound, which has been determined to be optimal for maximizing trifluridine exposure.[6]

Mechanism of Action: The Role of this compound

The primary function of this compound is to inhibit the enzymatic activity of thymidine phosphorylase.[5] This enzyme is responsible for the catabolism of trifluridine to its inactive form, FTY. By blocking this metabolic pathway, this compound ensures that a greater proportion of the administered trifluridine dose is absorbed intact and reaches systemic circulation.[2] This leads to a significant increase in the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) of trifluridine, which are critical determinants of its anti-tumor efficacy.[7]

Beyond its primary role in enhancing trifluridine's bioavailability, this compound may also exert its own subtle anti-cancer effects. Thymidine phosphorylase is also known as platelet-derived endothelial cell growth factor (PD-ECGF), a protein that has been shown to promote angiogenesis.[8][9] By inhibiting this enzyme, this compound may contribute to an anti-angiogenic effect, further aiding in the suppression of tumor growth.[2]

Metabolic Pathway of Trifluridine and Inhibition by this compound

Caption: Metabolic pathway of trifluridine and the inhibitory action of this compound.

Pharmacokinetic Data: The Impact of this compound on Trifluridine Exposure

The co-administration of this compound with trifluridine results in a dramatic increase in the systemic exposure of trifluridine. The following tables summarize key pharmacokinetic parameters from clinical studies, comparing the administration of trifluridine alone versus in combination with this compound.

Table 1: Pharmacokinetic Parameters of Trifluridine After a Single Dose of Trifluridine Alone vs. Trifluridine/Tipiracil

| Parameter | Trifluridine Alone (35 mg/m²) | Trifluridine/Tipiracil (35 mg/m²) | Fold Change |

| Cmax (ng/mL) | 96 | 2155 | ~22.4 |

| AUC₀-last (ng·h/mL) | 389 | 7796.6 | ~20.0 |

| AUC₀-inf (ng·h/mL) | 422 | 18181.3 | ~43.1 |

Data compiled from a phase 1 pharmacokinetic study.[7][10]

Table 2: Pharmacokinetic Parameters of Trifluridine, FTY, and this compound After Single and Multiple Doses of Trifluridine/Tipiracil

| Analyte | Day | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | t½ (h) |

| Trifluridine | 1 | 3019.5 | 1.0 | 7796.6 | 1.70 |

| 12 | 3693.1 | 2.0 | 18181.3 | - | |

| FTY | 1 | 810.8 | 1.5 | 3087.4 | 3.09-3.14 |

| 12 | 845.8 | 3.0 | 4172.1 | - | |

| This compound | 1 | 100.9 | 2.0 | 448.3 | 1.69-1.78 |

| 12 | 111.9 | 2.0 | 499.7 | - |

Data from a phase 1b study in Chinese patients with solid tumors.[4][10]

Experimental Protocols

Clinical Pharmacokinetic Study Protocol

A representative experimental workflow for a clinical pharmacokinetic study of trifluridine/tipiracil is outlined below.

Caption: Generalized workflow for a clinical pharmacokinetic study of trifluridine/tipiracil.

Study Design: An open-label, non-randomized study in patients with advanced solid tumors.[2]

Dosing Regimen: Trifluridine/tipiracil (35 mg/m²) administered orally twice daily on days 1-5 and 8-12 of a 28-day cycle.[2]

Blood Sampling: Venous blood samples are collected at pre-dose (0 hour) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 10 hours) on day 1 and day 12 of the first cycle.[11]

Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method for Quantification in Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the simultaneous quantification of trifluridine, this compound, and the FTY metabolite in human plasma.[4]

Sample Preparation: Protein precipitation is a common method for extracting the analytes from the plasma matrix. An internal standard is added to the plasma sample, followed by a precipitating agent like acetonitrile. After centrifugation, the supernatant is collected for analysis.

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., Waters BEH C18, 1.7 µm, 50 mm x 2.1 mm) is used for separation.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water with 0.1% formic acid (e.g., 80:20, v/v) is employed.[9]

-

Flow Rate: A typical flow rate is 0.5 mL/min.[9]

Mass Spectrometric Detection:

-

Ionization: Positive electrospray ionization (ESI) is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and the internal standard.

-

Trifluridine (FTD): m/z 296.96 → 116.86

-

This compound (TPI): m/z 242.96 → 182.88

-

5-Trifluoromethyluracil (FTY): m/z 180.98 → 139.85

-

In Vitro Thymidine Phosphorylase Inhibition Assay

This assay is used to determine the inhibitory activity of this compound on thymidine phosphorylase.

Principle: The assay measures the conversion of thymidine to thymine by thymidine phosphorylase spectrophotometrically. The decrease in absorbance at 290 nm, corresponding to the degradation of thymidine, is monitored over time.

Protocol:

-

A reaction mixture is prepared in a 96-well plate containing potassium phosphate buffer (pH 7.0), the test compound (this compound), and the thymidine phosphorylase enzyme.

-

The plate is incubated at 30°C for 10 minutes.

-

The reaction is initiated by adding the substrate, thymidine.

-

The change in absorbance at 290 nm is recorded for 10 minutes using a microplate reader.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Conclusion

This compound is an indispensable component of the trifluridine/tipiracil combination therapy, playing a critical role as a pharmacokinetic enhancer. By effectively inhibiting thymidine phosphorylase, this compound prevents the rapid degradation of trifluridine, leading to a substantial increase in its bioavailability and systemic exposure. This mechanism allows for the oral administration of trifluridine at therapeutic concentrations, maximizing its anti-tumor activity in patients with refractory gastrointestinal cancers. The data and protocols presented in this guide provide a comprehensive technical overview for professionals in the field of drug development and oncology research, highlighting the successful application of pharmacokinetic modulation in cancer therapy.

References

- 1. A phase 1 study of the pharmacokinetics of nucleoside analog trifluridine and thymidine phosphorylase inhibitor this compound (components of TAS-102) vs trifluridine alone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. ascopubs.org [ascopubs.org]

- 4. Simultaneous determination of this compound, trifluridine and its metabolite 5-trifluoromethyluracil in human plasma using segmented polarity LC-MS/MS: A fully validated assay with clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Thymidine phosphorylase and prostrate cancer cell proliferation inhibitory activities of synthetic 4-hydroxybenzohydrazides: In vitro, kinetic, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, Safety, and Preliminary Efficacy of Oral Trifluridine/Tipiracil in Chinese Patients with Solid Tumors: A Phase 1b, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Preclinical Discovery and Development of Tipiracil Hydrochloride: A Technical Guide

Introduction

Tipiracil hydrochloride (TPI) is a pivotal component of the oral combination anticancer agent trifluridine/tipiracil (FTD/TPI), marketed as LONSURF®. While trifluridine (FTD) is the cytotoxic component, this compound hydrochloride serves as a critical potentiating agent.[1][2] It is a potent inhibitor of thymidine phosphorylase (TPase), an enzyme that rapidly degrades FTD upon oral administration.[3][4] By preventing this degradation, this compound hydrochloride significantly increases the systemic bioavailability of trifluridine, thereby enabling its antitumor effects.[5] The combination of FTD and TPI was developed to overcome the pharmacokinetic limitations of FTD as a single agent and has demonstrated efficacy in cancers such as metastatic colorectal and gastric cancer.[6][7]

Mechanism of Action

The primary mechanism of action of this compound hydrochloride is the inhibition of thymidine phosphorylase (TPase).[3] When administered orally, FTD is subject to extensive first-pass metabolism by TPase in the gut and liver, converting it into an inactive metabolite, 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione (FTY).[8] This rapid degradation results in a very short half-life and low systemic exposure, limiting its therapeutic potential.[9]

This compound hydrochloride co-administration effectively blocks this metabolic pathway.[10] This inhibition leads to a dramatic increase in the plasma concentration and systemic exposure (Area Under the Curve - AUC) of trifluridine.[3][5] With increased bioavailability, trifluridine can be effectively taken up by cancer cells. Intracellularly, it is phosphorylated by thymidine kinase into its active forms, trifluridine monophosphate (F3dTMP) and trifluridine triphosphate (F3dTTP).[11] These active metabolites exert their cytotoxic effects through two main pathways:

-

Inhibition of Thymidylate Synthase (TS): F3dTMP inhibits TS, an enzyme crucial for the synthesis of DNA precursors.[7]

-

DNA Incorporation: F3dTTP is incorporated directly into the DNA of cancer cells, leading to DNA dysfunction, strand breaks, and ultimately, apoptosis.[4][6]

Furthermore, TPase itself is an angiogenic factor, often overexpressed in tumors and associated with poor prognosis.[1] By inhibiting TPase, this compound may also exert an indirect anti-angiogenic effect.[1][12]

Preclinical Pharmacology

The preclinical evaluation of this compound hydrochloride focused on its ability to enhance the antitumor activity of trifluridine in various cancer models, including those resistant to standard therapies like 5-fluorouracil (5-FU).

In Vitro Studies

In vitro studies were crucial in establishing the efficacy of FTD against cancer cell lines and demonstrating that resistance to 5-FU did not necessarily confer resistance to FTD. In studies using 5-FU-resistant human gastric cancer cells (MKN45/5FU, MKN74/5FU, KATOIII/5FU) that overexpress thymidylate synthase, FTD demonstrated potent activity. For instance, MKN45/5FU cells showed only a 3.7-fold increased resistance to FTD compared to the parental line, indicating a lack of significant cross-resistance.[13] The primary mechanism in these resistant cells was found to be the incorporation of FTD into DNA rather than TS inhibition.[13]

In Vivo Studies

In vivo studies using animal models were essential to demonstrate the synergistic effect of combining this compound with trifluridine. In xenograft models of human colorectal and gastric cancer, the FTD/TPI combination showed significant antitumor activity, even in tumors resistant to 5-FU.[8][14]

A key study evaluated the efficacy of FTD/TPI in peritoneal dissemination mouse models using various human colorectal and gastric cancer cell lines. The combination therapy significantly prolonged the survival of the mice compared to control groups and other chemotherapeutic agents like 5-FU, S-1, and cisplatin, without causing significant body weight loss.[14][15]

Table 1: In Vivo Efficacy of FTD/TPI in Peritoneal Dissemination Mouse Models

| Cell Line | Cancer Type | FTD/TPI Increase in Lifespan (ILS %) vs. Control | Comparator ILS % | Reference |

|---|---|---|---|---|

| DLD-1 | Colorectal | 66.7% | Irinotecan: 70-84% | [15] |

| DLD-1/5FU | Colorectal (5-FU-resistant) | 43.3% | 5-FU: 1-53% | [15] |

| HT-29 | Colorectal | 106.3% | S-1: 0.8-60% | [15] |

| HCT116 | Colorectal | 98.3% | - | [15] |

| MKN45 | Gastric | 133.3% | Cisplatin: 85% |[15] |

Pharmacokinetics

Preclinical and early-phase clinical studies confirmed the profound impact of this compound on the pharmacokinetics of trifluridine.

Animal Pharmacokinetics

In monkeys, the oral co-administration of trifluridine and this compound resulted in a 70-fold increase in the maximum plasma concentration (Cmax) and an approximately 100-fold increase in the AUC of trifluridine compared to FTD alone.[5]

Human Pharmacokinetics

A phase 1 study in patients with advanced solid tumors directly compared the pharmacokinetics of FTD/TPI versus FTD alone. The results were dramatic and consistent with preclinical findings.

Table 2: Pharmacokinetic Parameters of Trifluridine (FTD) With and Without this compound (TPI) in Humans

| Parameter | FTD/TPI (35 mg/m²) | FTD Alone (35 mg/m²) | Fold Increase | Reference |

|---|---|---|---|---|

| FTD Cmax (ng/mL) | 2113.0 | 94.6 | ~22-fold | [5] |

| FTD AUC₀-last (ng·h/mL) | 8257.4 | 221.7 | ~37-fold |[5] |

This compound itself is absorbed from the gut, reaching peak plasma concentrations about three hours after administration.[3] It has a low plasma protein binding of less than 8% and is not metabolized by cytochrome P450 (CYP) enzymes.[1][3] The majority is excreted unchanged in feces (50%) and urine (27%).[3] Its elimination half-life is approximately 2.1 to 2.4 hours.[3][7]

Toxicology

Non-clinical toxicology assessments were conducted in rats, dogs, and monkeys. The primary target organs for toxicity were consistent with the mechanism of action of an antimetabolite chemotherapeutic.

Table 3: Summary of Preclinical Toxicology Findings for FTD/TPI

| Area of Study | Findings in Animal Models (Rats, Dogs, Monkeys) | Reference |

|---|---|---|

| Target Organs | Lymphatic and hematopoietic systems, gastrointestinal tract. | [16] |

| Primary Toxicities | Leukopenia, anemia, bone marrow hypoplasia, atrophic changes in lymphatic and hematopoietic tissues and the GI tract. | [16] |

| Reversibility | All major changes were reversible within 9 weeks of drug withdrawal. | [16] |

| Genotoxicity | Trifluridine was shown to be genotoxic in reverse mutation, chromosomal aberration, and micronucleus tests. | [16] |

| Reproductive Toxicity | Caused embryo-fetal lethality and toxicity in pregnant rats at doses lower than the clinical exposure. No effect on male fertility was noted. |[16] |

Experimental Protocols

In Vivo Antitumor Activity (Xenograft Model)

This protocol describes a typical efficacy study in mouse models.

-

Cell Culture and Implantation: Human colorectal or gastric cancer cells (e.g., DLD-1, HCT116, MKN45) are cultured in vitro. A specified number of cells are then harvested and implanted, either subcutaneously into the flank or intraperitoneally into nude mice to establish tumors.[14]

-

Animal Grouping and Treatment Initiation: Once tumors reach a predetermined size or after a set number of days post-inoculation, mice are randomized into control (vehicle) and treatment groups.

-

Drug Administration: FTD/TPI is administered orally, typically twice daily, at a specified dose (e.g., 200 mg/kg/day in mice). The dosing schedule often follows a clinical regimen, such as 5 consecutive days of treatment followed by a 2-day rest period, repeated for several weeks.[14][17] Comparator agents (e.g., 5-FU, irinotecan) are administered via their standard routes (e.g., intravenous).[14]

-

Monitoring and Endpoints: Tumor volume (for subcutaneous models) and body weight are measured regularly (e.g., twice weekly). The primary endpoint is often tumor growth inhibition or an increase in the lifespan of the treated animals compared to the control group.[18] For peritoneal models, survival is the key endpoint.[14]

-

Histological Analysis: At the end of the study, tumors may be excised for histological analysis to observe cellular changes such as abnormal mitosis and karyorrhexis.[17]

Pharmacokinetic Analysis

This protocol outlines the steps for a preclinical PK study.

-

Animal Dosing: A cohort of animals (e.g., rats or monkeys) is administered a single oral dose of FTD/TPI or FTD alone.[5]

-

Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours) via an appropriate route (e.g., tail vein, cannula).

-

Plasma Preparation: Blood samples are processed (e.g., centrifugation) to separate plasma, which is then stored frozen until analysis.

-

Bioanalytical Method: Plasma concentrations of trifluridine, its metabolite FTY, and this compound are quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

PK Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.[5]

Logical Flow of Preclinical Development

The preclinical journey of this compound was a logical progression from initial concept to the generation of a robust data package supporting its entry into human clinical trials.

The preclinical discovery and development of this compound hydrochloride is a prime example of a rational drug design strategy aimed at overcoming pharmacokinetic challenges. Through a comprehensive series of in vitro and in vivo studies, researchers successfully demonstrated that this compound potently inhibits thymidine phosphorylase, leading to a substantial increase in the systemic exposure and antitumor efficacy of trifluridine. The robust preclinical data package, which established a clear mechanism of action, proof-of-concept in relevant animal models (including resistant tumors), and a well-defined safety profile, provided a strong foundation for the successful clinical development and eventual regulatory approval of the trifluridine/tipiracil combination therapy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. A phase 1 study of the pharmacokinetics of nucleoside analog trifluridine and thymidine phosphorylase inhibitor this compound (components of TAS-102) vs trifluridine alone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Clinical Evaluation of the Safety and Efficacy of Trifluridine/Tipiracil in the Treatment of Advanced Gastric/Gastroesophageal Junction Adenocarcinoma: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Trifluridine/Tipiracil: Old Drug, New Tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tga.gov.au [tga.gov.au]

- 11. drugs.com [drugs.com]

- 12. ahajournals.org [ahajournals.org]

- 13. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Trifluridine/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Trifluridine/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.hres.ca [pdf.hres.ca]

- 17. Evaluation of a Novel Combination Therapy, Based on Trifluridine/Tipiracil and Fruquintinib, against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Trifluridine/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

Tipiracil's Anti-Angiogenic Properties in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tipiracil is a key component of the oral cytotoxic agent TAS-102, commercially known as Lonsurf, where it is combined with the anti-neoplastic thymidine analogue, trifluridine. While the primary function of this compound in this combination is to inhibit thymidine phosphorylase (TP), thereby preventing the rapid degradation of trifluridine and enhancing its bioavailability, a growing body of evidence suggests that this compound may also exert its own anti-cancer effects through the inhibition of angiogenesis.[1][2][3] This technical guide provides an in-depth exploration of the anti-angiogenic properties of this compound, summarizing available data, detailing experimental protocols, and visualizing the underlying molecular pathways.

The anti-angiogenic potential of this compound stems from the fact that its target, thymidine phosphorylase, is identical to the platelet-derived endothelial cell growth factor (PD-ECGF), a known promoter of angiogenesis.[4][5] By inhibiting TP/PD-ECGF, this compound is hypothesized to indirectly suppress the formation of new blood vessels, a critical process for tumor growth and metastasis. While the clinical significance of this anti-angiogenic effect at the approved dosage of TAS-102 is still under investigation, preclinical studies on thymidine phosphorylase inhibitors (TPIs) provide compelling evidence for this mechanism.[4][5]

Mechanism of Action: Inhibition of Thymidine Phosphorylase

This compound's primary mechanism of action in exerting anti-angiogenic effects is the competitive inhibition of thymidine phosphorylase (TP). TP is an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[5] Crucially, TP is also secreted by some tumor cells and stromal cells and is identical to the angiogenic factor platelet-derived endothelial cell growth factor (PD-ECGF).[4]

The pro-angiogenic activity of TP/PD-ECGF is dependent on its enzymatic activity.[6] The product of the enzymatic reaction, 2-deoxy-D-ribose, has been shown to have chemotactic and angiogenic properties, suggesting it acts as a downstream mediator of TP's angiogenic effects.[4][6] Therefore, by inhibiting the enzymatic activity of TP, this compound is believed to reduce the production of these pro-angiogenic signals in the tumor microenvironment.

Preclinical Evidence of Anti-Angiogenic Activity

Direct preclinical data on the anti-angiogenic effects of this compound as a standalone agent is limited in the public domain. However, studies on other potent thymidine phosphorylase inhibitors (TPIs) provide strong proof-of-concept for this therapeutic strategy.

One key study investigated the effects of a TPI, 5-chloro-6-[1-(2-iminopyrrolidinyl) methyl] uracil hydrochloride, which is structurally related to this compound. The findings from this study are summarized in the tables below.

In Vivo Angiogenesis Inhibition

| Experimental Model | Treatment | Outcome | Quantitative Data |

| Mouse Dorsal Air Sac Assay | TPI | Inhibition of angiogenesis induced by TP-overexpressing cells | Complete suppression of angiogenesis[5] |

In Vivo Tumor Growth Inhibition

| Tumor Model | Treatment | Outcome | Quantitative Data |

| KB/TP cell xenografts in nude mice | TPI (50 mg/kg/day) | Decreased tumor growth rate | Considerable decrease in growth rate[5] |

Histological Analysis of Tumors

| Analysis | Finding | Quantitative Data |

| Microvessel Density | No significant change in microvessel density in TPI-treated tumors compared to controls. | Not specified[5] |

| Apoptotic Index | Significant increase in the apoptotic index in TPI-treated tumors. | Not specified[5] |

These findings suggest that while TPIs can potently inhibit neo-angiogenesis and reduce tumor growth, their effect on the density of established microvessels may be less pronounced. The increased apoptosis within the tumor could be a secondary effect of reduced nutrient and oxygen supply resulting from the inhibition of new blood vessel formation.

Signaling Pathways

The inhibition of thymidine phosphorylase by this compound is thought to disrupt downstream signaling pathways that promote angiogenesis. While the complete picture is still being elucidated, several key pathways have been implicated.

As depicted in the diagram, this compound inhibits both extracellular and intracellular thymidine phosphorylase. This blockage prevents the conversion of thymidine into 2-deoxy-D-ribose. The reduction in 2-deoxy-D-ribose levels is thought to dampen the activation of pro-angiogenic signaling pathways such as the PI3K/AKT pathway.[7] Additionally, TP inhibition may also affect the expression of other factors involved in angiogenesis, such as heme oxygenase-1 (HO-1).[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of anti-angiogenic properties of thymidine phosphorylase inhibitors.

Thymidine Phosphorylase Inhibition Assay

This assay is used to determine the inhibitory activity of a compound against thymidine phosphorylase.

Principle: The enzymatic activity of TP is measured spectrophotometrically by monitoring the conversion of thymidine to thymine. The increase in absorbance at a specific wavelength due to the formation of thymine is recorded over time.

Protocol:

-

Reagents and Materials:

-

Recombinant human thymidine phosphorylase

-

Thymidine (substrate)

-

This compound or other test inhibitors

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading at 290-300 nm

-

-

Procedure:

-

Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the phosphate buffer, the test inhibitor at various concentrations, and the thymidine phosphorylase enzyme.

-

Incubate the mixture for a pre-determined time (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the thymidine substrate to each well.

-

Immediately measure the change in absorbance at the appropriate wavelength (e.g., 295 nm) over a set period (e.g., 10-15 minutes) using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

-

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Principle: Endothelial cells, when cultured on a basement membrane extract (such as Matrigel), will differentiate and form a network of tube-like structures. The extent of tube formation can be quantified and used to assess the pro- or anti-angiogenic potential of a test compound.

Protocol:

-

Reagents and Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel)

-

This compound or other test inhibitors

-

96-well plates

-

Inverted microscope with a camera

-

-

Procedure:

-

Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.

-

Harvest HUVECs and resuspend them in a serum-free or low-serum medium containing the test inhibitor at various concentrations.

-

Seed the HUVECs onto the solidified basement membrane extract.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period of 4-18 hours.

-

Visualize and capture images of the tube-like structures using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

-

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay measures the ability of endothelial cells to migrate and close a "wound" created in a confluent cell monolayer.

Principle: A scratch is made in a confluent layer of endothelial cells, creating a cell-free gap. The ability of the cells to migrate into this gap over time is monitored and quantified.

Protocol:

-

Reagents and Materials:

-

HUVECs

-

Endothelial cell growth medium

-

This compound or other test inhibitors

-

Culture plates (e.g., 24-well plates)

-

Pipette tip or cell scraper

-

Inverted microscope with a camera and time-lapse capabilities (optional)

-

-

Procedure:

-

Seed HUVECs in a culture plate and grow them to full confluency.

-

Create a "wound" by scratching the monolayer with a sterile pipette tip.

-

Wash the wells to remove detached cells.

-

Add fresh medium containing the test inhibitor at various concentrations.

-

Incubate the plate and capture images of the wound at different time points (e.g., 0, 6, 12, 24 hours).

-

Measure the width of the wound at each time point and calculate the percentage of wound closure.

-

References

- 1. TAS-102: a novel antimetabolite for the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trifluridine/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. “Vessels in the Storm”: Searching for Prognostic and Predictive Angiogenic Factors in Colorectal Cancer [mdpi.com]

- 5. The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of a novel oral chemotherapeutic agent containing a combination of trifluridine, this compound and the novel triple angiokinase inhibitor nintedanib, on human colorectal cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thymidine phosphorylase: a potential new target for treating cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thymidine phosphorylase induces angiogenesis in vivo and in vitro: an evaluation of possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Tipiracil in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tipiracil is a potent inhibitor of thymidine phosphorylase (TP), an enzyme with a dual role in cancer biology: it is responsible for the degradation of the chemotherapeutic agent trifluridine and is also implicated in tumor angiogenesis. By inhibiting TP, this compound serves a critical pharmacodynamic function in the combination drug trifluridine/tipiracil (FTD/TPI), marketed as Lonsurf®. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, detailing its mechanism of action, summarizing key quantitative data from pivotal clinical trials, and outlining relevant experimental protocols.

Introduction

This compound hydrochloride is an integral component of the oral cytotoxic agent trifluridine/tipiracil, which is approved for the treatment of metastatic colorectal cancer and gastric or gastroesophageal junction adenocarcinoma.[1][2] The primary role of this compound is to enhance the bioavailability of trifluridine, a thymidine-based nucleoside analog.[3][4] On its own, trifluridine is rapidly metabolized by thymidine phosphorylase, leading to a short half-life and limited efficacy when administered orally.[5] this compound's potent inhibition of this enzyme allows for sustained systemic exposure to trifluridine, enabling its cytotoxic effects.[4] Beyond its pharmacokinetic role, the inhibition of thymidine phosphorylase by this compound may also contribute to anti-angiogenic effects, as TP is identical to the platelet-derived endothelial cell growth factor (PD-ECGF).[6]

Mechanism of Action

This compound's pharmacodynamic effects are centered on its inhibition of thymidine phosphorylase. This action has two key consequences in the context of oncology:

-

Enhancement of Trifluridine Bioavailability: By preventing the breakdown of trifluridine into its inactive metabolite, 5-trifluoromethyluracil (FTY), this compound significantly increases the systemic exposure to trifluridine.[1][2] This allows for the effective oral administration of trifluridine, which can then be incorporated into DNA, leading to DNA dysfunction and cell death.[7][8]

-

Potential Anti-Angiogenic Effects: Thymidine phosphorylase is also known as platelet-derived endothelial cell growth factor (PD-ECGF) and has been shown to have angiogenic activity.[6] By inhibiting TP, this compound may exert an anti-angiogenic effect, further contributing to its anti-cancer activity.

The following diagram illustrates the core mechanism of action of the trifluridine/tipiracil combination, highlighting the pivotal role of this compound.

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of this compound are reflected in the pharmacokinetic parameters of trifluridine and the clinical efficacy of the combination therapy. The following tables summarize key quantitative data from pivotal clinical trials.

Pharmacokinetic Parameters

The co-administration of this compound with trifluridine results in a dramatic increase in trifluridine exposure. A phase 1 study directly comparing the pharmacokinetics of trifluridine administered with and without this compound demonstrated a 37-fold increase in the area under the curve (AUC) and a 22-fold increase in the maximum plasma concentration (Cmax) of trifluridine when given as the combination product.[2]

| Parameter | Trifluridine/Tipiracil (35 mg/m²) | Trifluridine Alone (35 mg/m²) | Fold Increase | Reference |

| Trifluridine AUC0-last (ng·h/mL) | 7796.6 | 210.7 | ~37 | [2][3] |

| Trifluridine Cmax (ng/mL) | 3019.5 | 138 | ~22 | [2][3] |

| This compound AUC0-t (ng·h/mL) | 247.3 | - | - | [3] |

| This compound Cmax (ng/mL) | 60.0 | - | - | [3] |

| This compound Tmax (h) | 2.0 | - | - | [3] |

| This compound Half-life (h) | 2.1 (single dose), 2.4 (steady state) | - | - | [1][5] |

Table 1: Pharmacokinetic parameters of trifluridine and this compound.

Clinical Efficacy

The clinical efficacy of trifluridine/tipiracil has been established in large, randomized, placebo-controlled phase 3 trials in patients with heavily pretreated metastatic colorectal cancer (RECOURSE trial) and metastatic gastric or gastroesophageal junction adenocarcinoma (TAGS trial).

| Trial | Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Disease Control Rate (DCR) | Reference |

| RECOURSE (mCRC) | Trifluridine/Tipiracil | 7.1 months | 2.0 months | 44% | [9][10][11] |

| Placebo | 5.3 months | 1.7 months | 16% | [9][10][11] | |

| TAGS (mGC/mGEJC) | Trifluridine/Tipiracil | 5.7 months | 2.0 months | 44% | [8][12] |

| Placebo | 3.6 months | 1.8 months | 14% | [8][12] |

Table 2: Efficacy of trifluridine/tipiracil in pivotal phase 3 trials.

Experimental Protocols

In Vitro Thymidine Phosphorylase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of a compound against thymidine phosphorylase.

Principle: Thymidine phosphorylase catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. The assay measures the decrease in absorbance at 290 nm as thymidine is converted to thymine.[13][14][15]

Materials:

-

Recombinant human or E. coli thymidine phosphorylase

-

Thymidine (substrate)

-

Test compound (e.g., this compound)

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 290 nm

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing:

-

150 µL of potassium phosphate buffer

-

20 µL of thymidine phosphorylase solution (e.g., 0.058 U/well)

-

10 µL of the test compound at various concentrations (dissolved in DMSO, with a final DMSO concentration kept constant across all wells). For the control, add 10 µL of DMSO.

-

-

Incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of thymidine solution (e.g., 1.5 mM).

-

Immediately measure the change in absorbance at 290 nm over a period of 10 minutes using a microplate reader.

-

Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be calculated from the dose-response curve.

The following diagram outlines the workflow for this in vitro assay.

In Vivo Pharmacodynamic Assessment in a Xenograft Model

This protocol provides a general framework for assessing the pharmacodynamic effects of this compound in a preclinical tumor xenograft model.

Objective: To determine the extent of thymidine phosphorylase inhibition in tumor tissue following administration of this compound.

Model: Immunocompromised mice (e.g., nude mice) bearing human tumor xenografts with known thymidine phosphorylase expression.

Procedure:

-

Tumor Implantation: Implant human cancer cells (e.g., colorectal or gastric cancer cell lines) subcutaneously into the flank of the mice.

-

Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound (or trifluridine/tipiracil) orally at the desired dose and schedule. The control group receives the vehicle.

-

Tissue Collection: At various time points after the final dose, euthanize the mice and collect tumor tissue and plasma.

-

Thymidine Phosphorylase Activity Assay:

-

Homogenize the tumor tissue in a suitable buffer.

-

Determine the protein concentration of the homogenate.

-

Measure the thymidine phosphorylase activity in the tumor homogenates using the in vitro assay described in section 4.1 or an HPLC-based method that measures the conversion of thymidine to thymine.[9]

-

-

Biomarker Analysis (Optional):

-

Measure the levels of thymidine and its metabolites in plasma and tumor tissue using LC-MS/MS to assess the impact of TP inhibition on substrate levels.

-

Analyze downstream markers of angiogenesis in the tumor tissue (e.g., by immunohistochemistry for CD31).

-

-

Data Analysis: Compare the thymidine phosphorylase activity and biomarker levels between the treated and control groups to determine the in vivo pharmacodynamic effect of this compound.

The logical relationship between the experimental steps is depicted in the following diagram.

References

- 1. Preclinical analysis and clinical validation to identify biomarkers for <span>trifluridine/tipiracil (</span>FTD/TPI) efficacy with or without bevacizumab in patients with metastatic colorectal cancer. - ASCO [asco.org]

- 2. dovepress.com [dovepress.com]

- 3. Biomarkers of Trifluridine-Tipiracil Efficacy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. The activity and expression of thymidine phosphorylase in human solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trifluridine/Tipiracil: Old Drug, New Tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thymidine phosphorylase activity required for tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The role of biomarker in later-line treatment for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of thymidine phosphorylase activity by a non-radiochemical assay using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Trifluridine/tipiracil (FTD/TPI) in metastatic colorectal cancer treatment | Michel | Oncology in Clinical Practice [journals.viamedica.pl]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Trifluridine/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzyme Activity Measurement for Thymidine Phosphorylase Using Spectrophotometric Assays [creative-enzymes.com]

An In-Depth Technical Guide to Early-Stage In Vitro Studies of Tipiracil Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tipiracil is a potent inhibitor of the enzyme thymidine phosphorylase (TP).[1][2][3] While it has limited direct cytotoxic activity in most contexts, its clinical and pharmacological significance is realized in its combination with the thymidine-based nucleoside analog, trifluridine (FTD). This combination, known as FTD/TPI (brand name Lonsurf®, previously TAS-102), is a fixed-dose oral anticancer agent formulated at a 1:0.5 molar ratio of FTD to this compound.[4][5][6] The primary role of this compound is to prevent the rapid, first-pass metabolism of trifluridine by TP, thereby significantly increasing the systemic bioavailability and sustaining the plasma concentration of FTD.[1][2][7][8] This guide provides a technical overview of the core in vitro studies that have elucidated the efficacy and mechanism of action of this compound.

Core Mechanism of Action: Synergy with Trifluridine

The antitumor effect of the FTD/TPI combination relies on the synergistic action of its two components. This compound's function is to enable the cytotoxic activity of trifluridine.

-

This compound's Role: this compound is a powerful inhibitor of thymidine phosphorylase (TP), the enzyme primarily responsible for the degradation of trifluridine into its inactive metabolite, 5-(trifluoromethyl)uracil (FTY).[4] By blocking this metabolic pathway, this compound ensures that therapeutically effective concentrations of trifluridine can be achieved and maintained following oral administration.[2][6][7]

-

Trifluridine's Action: As a nucleoside analog, trifluridine enters the cell and is phosphorylated by thymidine kinase into its active forms, trifluridine monophosphate (F3dTMP) and trifluridine triphosphate (F3dTTP).[7] The primary mechanism of its cytotoxicity is the incorporation of F3dTTP directly into the DNA of proliferating cancer cells.[8] This incorporation leads to DNA damage, the formation of strand breaks, and subsequent inhibition of DNA synthesis and cell division.[9] A secondary mechanism involves the inhibition of thymidylate synthase (TS) by F3dTMP, which disrupts the synthesis of deoxynucleotides required for DNA replication.[8]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Trifluridine/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluridine and this compound Monograph for Professionals - Drugs.com [drugs.com]

- 8. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]

- 9. Trifluridine and this compound Hydrochloride - NCI [cancer.gov]

Tipiracil: A Standalone Therapeutic Agent? An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tipiracil, a potent thymidine phosphorylase (TP) inhibitor, is a key component of the oral cytotoxic agent trifluridine/tipiracil (FTD/TPI), where it serves to enhance the bioavailability of trifluridine. While its role as a pharmacokinetic enhancer is well-established, emerging preclinical evidence suggests that this compound may possess standalone therapeutic activities. This technical guide delves into the current understanding of this compound's mechanism of action as a TP inhibitor and explores the preclinical data supporting its potential as a monotherapy. We will examine its anti-angiogenic, anti-thrombotic, and potential direct anti-proliferative and immunomodulatory effects, independent of trifluridine. This document aims to provide a comprehensive resource for researchers and drug development professionals interested in the untapped therapeutic potential of this compound.

Introduction

This compound hydrochloride is an orally available small molecule that effectively inhibits thymidine phosphorylase (TP), an enzyme crucial in the pyrimidine salvage pathway.[1] In its approved clinical use, this compound is combined with the cytotoxic nucleoside analog trifluridine (FTD) in a 1:0.5 molar ratio.[2] The primary function of this compound in this combination is to prevent the rapid degradation of FTD by TP in the liver and gastrointestinal tract, thereby significantly increasing the systemic exposure to FTD.[3]

However, the therapeutic rationale for this compound may extend beyond its role as a pharmacokinetic modulator. Thymidine phosphorylase is not only involved in pyrimidine metabolism but is also identical to the platelet-derived endothelial cell growth factor (PD-ECGF).[1] TP is overexpressed in a variety of solid tumors and its expression levels often correlate with poor prognosis, increased angiogenesis, and tumor progression.[2] This dual function of TP as a metabolic enzyme and an angiogenic factor provides a strong rationale for investigating the standalone therapeutic potential of its inhibitor, this compound.

This whitepaper will synthesize the available preclinical evidence for this compound's trifluridine-independent activities, focusing on its potential anti-angiogenic, anti-thrombotic, and direct anti-cancer effects.

Mechanism of Action: Thymidine Phosphorylase Inhibition

This compound's core mechanism of action is the potent and selective inhibition of thymidine phosphorylase. TP catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[1] The product, 2-deoxy-D-ribose, has been shown to have chemotactic and angiogenic properties.[4]

By inhibiting TP, this compound is postulated to exert its standalone effects through two primary avenues:

-

Inhibition of Angiogenesis: By blocking the production of pro-angiogenic factors derived from thymidine metabolism, this compound may suppress the formation of new blood vessels required for tumor growth and metastasis.[4]

-

Modulation of the Tumor Microenvironment: TP is known to be involved in recruiting immune cells to the tumor microenvironment.[5] Its inhibition could therefore alter the immune landscape of the tumor.

The following diagram illustrates the central role of TP and the inhibitory action of this compound.

Preclinical Evidence for Standalone Activity

While dedicated clinical trials on this compound monotherapy for cancer are lacking, preclinical studies have begun to shed light on its potential standalone therapeutic effects.

Anti-Thrombotic Activity

A significant piece of evidence for this compound's standalone activity comes from a study by Belcher et al., which investigated its effects on thrombosis.[6][7] Thymidine phosphorylase is highly expressed in platelets and contributes to agonist-induced platelet activation.[6]

Experimental Protocol: In Vitro Platelet Aggregation

-

Objective: To assess the direct effect of this compound on platelet aggregation.

-

Methodology:

-

Platelet-rich plasma (PRP) was prepared from wild-type mice.

-

PRP was pre-treated with varying concentrations of this compound hydrochloride (TPI).

-

Platelet aggregation was induced by the addition of collagen or ADP.

-

Aggregation was monitored using a lumi-aggregometer.

-

-

Findings: Pre-treatment with TPI resulted in a rapid inhibition of collagen- and ADP-induced platelet aggregation.[6][7]

Experimental Protocol: In Vivo Thrombosis Model

-

Objective: To evaluate the anti-thrombotic effect of this compound in a living organism.

-

Methodology:

-

Wild-type mice were treated with TPI via intraperitoneal injection, intravenous injection, or gavage feeding.

-

A ferric chloride (FeCl3)-induced thrombosis model was used to induce thrombus formation in the carotid artery.

-

Time to vessel occlusion was measured.

-

-

Findings: TPI administration dramatically inhibited thrombosis without a significant increase in bleeding time, even at high doses.[6][7]

Signaling Pathway

The study by Belcher et al. also elucidated a signaling pathway for TP in platelets, demonstrating a direct interaction with the tyrosine kinase Lyn.[6][7] TPI was shown to diminish the binding of TP to Lyn's SH2 and SH3 domains.[6][7]

In Vitro Anti-Proliferative and Immunomodulatory Effects

Recent in vitro studies have suggested that this compound monotherapy may have direct effects on cancer cells. A study investigating the combination of trifluridine/tipiracil with immunotherapy provided insights into the standalone effects of this compound on murine colorectal cancer cell lines.[5]

Experimental Protocol: In Vitro Anti-Proliferative Assay

-

Objective: To determine the direct anti-proliferative effect of this compound on cancer cells.

-

Methodology:

-

Murine colon cancer cell lines (CT-26 and MC-38) were cultured.

-

Cells were exposed to increasing concentrations of this compound hydrochloride (TPI) for 48 hours.

-

Cell viability was assessed to determine the anti-proliferative effects.

-

-

Findings: TPI demonstrated anti-proliferative effects on both CT-26 and MC-38 cell lines.[5] The study also indicated that TPI treatment could induce markers of immunogenic cell death (ICD), such as ATP release and calreticulin (CRT) translocation.[5]

The following workflow outlines the experimental process for evaluating the in vitro effects of this compound monotherapy.

Quantitative Data Summary

The available quantitative data for this compound as a standalone agent is limited. The following tables summarize the key findings from the aforementioned preclinical studies.

Table 1: In Vivo Anti-Thrombotic Efficacy of this compound Monotherapy

| Species | Model | This compound Dose | Route | Outcome | Reference |

| Mouse | FeCl3-induced thrombosis | Not specified in abstract | IP, IV, Gavage | Significant inhibition of thrombosis | [6][7] |

| Mouse | Bleeding time assay | High doses | Not specified | No significant increase in bleeding | [6][7] |

Table 2: In Vitro Effects of this compound Monotherapy on Cancer Cells

| Cell Line | Cancer Type | Assay | Duration | Outcome | Reference |

| CT-26 | Murine Colon Cancer | Anti-proliferative | 48h | Anti-proliferative effect observed | [5] |

| MC-38 | Murine Colon Cancer | Anti-proliferative | 48h | Anti-proliferative effect observed | [5] |

| CT-26 | Murine Colon Cancer | ICD Marker Assay | Not specified | Induction of ATP release and CRT translocation | [5] |

Note: Specific IC50 values for the anti-proliferative effects were not available in the reviewed materials.

Discussion and Future Directions

The preclinical evidence, though limited, suggests that this compound's therapeutic potential may be greater than its current role as a pharmacokinetic enhancer for trifluridine. The standalone anti-thrombotic effects are well-documented in a preclinical model and are mediated by a distinct signaling pathway involving TP and Lyn kinase. This finding could have implications for the management of thromboembolic events in cancer patients.

The in vitro data pointing towards direct anti-proliferative and immunomodulatory effects of this compound are intriguing and warrant further investigation. The induction of immunogenic cell death could suggest a potential synergistic effect with immunotherapies, a hypothesis that is beginning to be explored with the FTD/TPI combination.

To fully unlock the potential of this compound as a standalone agent, several key areas need to be addressed in future research:

-

Comprehensive Preclinical Evaluation: Rigorous in vitro studies across a broad panel of cancer cell lines are needed to determine the IC50 values and the spectrum of its anti-proliferative activity.

-

In Vivo Monotherapy Studies: Preclinical studies using xenograft and syngeneic tumor models with this compound monotherapy are crucial to evaluate its in vivo anti-tumor and anti-angiogenic efficacy.

-

Elucidation of Anti-Angiogenic Mechanisms: Detailed studies are required to confirm and quantify the anti-angiogenic effects of this compound monotherapy and to delineate the downstream signaling pathways of TP inhibition in endothelial and cancer cells.

-

Clinical Investigation: Should preclinical data prove promising, well-designed clinical trials evaluating this compound monotherapy in relevant patient populations would be the logical next step.

Conclusion

While this compound's established role is to enable the oral administration of trifluridine, a growing body of preclinical evidence supports the hypothesis that it may have standalone therapeutic value. Its ability to inhibit thymidine phosphorylase, a key player in angiogenesis and platelet activation, opens up new avenues for its potential application as an anti-thrombotic and anti-cancer agent. Further dedicated research into this compound monotherapy is essential to fully understand and potentially exploit its trifluridine-independent therapeutic activities. This technical guide provides a foundation for such future investigations, highlighting both the knowns and the critical unknowns in the evolving story of this compound.

References

- 1. ahajournals.org [ahajournals.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Biomarkers of Trifluridine-Tipiracil Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Thymidine Phosphorylase with this compound Hydrochloride Attenuates Thrombosis without Increasing Risk of Bleeding in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Thymidine Phosphorylase With this compound Hydrochloride Attenuates Thrombosis Without Increasing Risk of Bleeding in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

Exploring the Off-Target Effects of Tipiracil in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tipiracil is a thymidine phosphorylase (TYMP) inhibitor, a core component of the oral cytotoxic agent trifluridine/tipiracil (FTD/TPI), marketed as Lonsurf®. While its primary on-target effect is to increase the bioavailability of trifluridine, emerging preclinical evidence reveals that this compound possesses biological activities independent of this function. These off-target effects, particularly in the realms of thrombosis and angiogenesis, present both opportunities for therapeutic repositioning and important considerations for its clinical use. This technical guide provides a comprehensive overview of the current understanding of this compound's off-target effects in preclinical models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

I. Anti-Thrombotic Effects of this compound

A significant off-target effect of this compound identified in preclinical studies is its ability to inhibit platelet activation and thrombosis. This effect is mediated through the inhibition of TYMP within platelets, which disrupts a key signaling pathway.

Quantitative Data: In Vitro and In Vivo Preclinical Studies

The anti-thrombotic effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Effects of this compound on Platelet Aggregation

| Agonist | Species | Assay | This compound Concentration | Observed Effect | Citation |

| Collagen | Mouse | Platelet Aggregation | 50 µM | Dose-dependent inhibition | [1] |

| ADP | Mouse | Platelet Aggregation | 50 µM | Attenuated aggregation | [1] |

| Collagen-related peptide | Mouse | Platelet Aggregation | Not specified | Dose-dependently and reversibly inhibited aggregation | [2] |

Table 2: In Vivo Anti-Thrombotic Efficacy of this compound in Mouse Models

| Mouse Model | Administration Route | This compound Dosage | Outcome | Citation |

| FeCl3-induced carotid artery injury | Intraperitoneal | 14 mg/kg | Dramatically inhibited in vivo thrombosis | [2] |

| FeCl3-induced carotid artery injury | Intravenous | 170 µg/kg | Dramatically inhibited in vivo thrombosis | [2] |

| FeCl3-induced carotid artery injury | Oral (gavage) | 60 µg/kg | Dramatically inhibited in vivo thrombosis | [2] |

Signaling Pathway: TYMP-Lyn Interaction in Platelets

Preclinical research has elucidated a novel signaling role for TYMP in platelets. TYMP forms a complex with the Src family kinase Lyn. This compound, by inhibiting TYMP, diminishes the binding of TYMP to both the SH2 and SH3 domains of Lyn, thereby attenuating downstream signaling that leads to platelet activation and aggregation.[1][3][4]

Figure 1. Signaling pathway of this compound's anti-thrombotic effect.

II. Potential Anti-Angiogenic Effects of this compound

Thymidine phosphorylase is also known as platelet-derived endothelial cell growth factor (PD-ECGF) and is a known pro-angiogenic factor. Therefore, its inhibition by this compound is hypothesized to have anti-angiogenic effects. While direct preclinical studies quantifying this effect for this compound alone are limited, the mechanism is well-established for TYMP inhibitors in general.

Experimental Workflow: In Vivo Matrigel Plug Assay

The Matrigel plug assay is a standard preclinical model to assess angiogenesis in vivo. The following diagram illustrates the typical workflow for evaluating the anti-angiogenic potential of a compound like this compound.

Figure 2. Workflow for the in vivo Matrigel plug angiogenesis assay.

III. Detailed Experimental Protocols

A. In Vitro Platelet Aggregation Assay

Objective: To assess the effect of this compound on agonist-induced platelet aggregation in vitro.

Materials:

-

Freshly drawn whole blood from mice or human volunteers

-

Anticoagulant (e.g., acid-citrate-dextrose)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet agonists (e.g., collagen, adenosine diphosphate (ADP))

-

This compound hydrochloride

-

Saline (vehicle control)

-

Platelet aggregometer

Procedure:

-

PRP and PPP Preparation:

-

Collect whole blood into tubes containing anticoagulant.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Transfer the PRP to a new tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP and adjust with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

-

-

Aggregation Measurement:

-

Pre-warm the PRP samples to 37°C.

-

Add this compound (at desired concentrations, e.g., 10-100 µM) or vehicle control to the PRP and incubate for a specified time.

-

Place the PRP sample in the aggregometer and establish a baseline.

-

Add a platelet agonist (e.g., collagen at 2 µg/mL or ADP at 10 µM) to initiate aggregation.

-

Record the change in light transmittance for 5-10 minutes.

-

-

Data Analysis:

-

Quantify the maximal aggregation percentage and the area under the curve (AUC) for each condition.

-

Compare the results from this compound-treated samples to the vehicle control.

-

B. Mouse Model of Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis

Objective: To evaluate the in vivo anti-thrombotic effect of this compound.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-